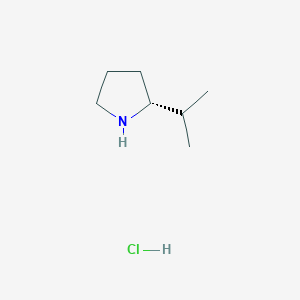

(R)-2-Isopropylpyrrolidine hydrochloride

Description

BenchChem offers high-quality (R)-2-Isopropylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Isopropylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-propan-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMWOCOXYGUROI-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-Isopropylpyrrolidine Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (R)-2-Isopropylpyrrolidine hydrochloride, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document delineates its chemical and physical properties, offers a detailed, field-proven synthetic protocol, and presents comprehensive analytical methodologies for its characterization and quality control. Furthermore, this guide discusses its significant applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), supported by mechanistic insights and workflow diagrams. The content is structured to furnish researchers and drug development professionals with the requisite knowledge for the proficient handling, synthesis, and application of this versatile compound.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine nucleus is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, including noteworthy drugs like procyclidine and bepridil.[1] The introduction of stereocenters into the pyrrolidine ring has profound implications for biological activity, as enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] (R)-2-Isopropylpyrrolidine hydrochloride, with its defined stereochemistry at the C2 position, has emerged as a valuable intermediate for the construction of intricate molecular architectures where precise three-dimensional orientation is paramount for therapeutic efficacy.[1] Its hydrochloride salt form enhances stability and solubility, rendering it amenable to a variety of reaction conditions.[1]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of (R)-2-Isopropylpyrrolidine hydrochloride is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClN | [1][2] |

| Molecular Weight | 149.66 g/mol | [1][2] |

| CAS Number | 860640-18-2 | [1] |

| Appearance | White solid | [2] |

| IUPAC Name | (2R)-2-(propan-2-yl)pyrrolidine hydrochloride | [1] |

Synthesis of (R)-2-Isopropylpyrrolidine Hydrochloride: A Step-by-Step Protocol

The enantioselective synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry. Common strategies include the asymmetric hydrogenation of pyrrolidine precursors and the resolution of racemic mixtures.[1] The following protocol is a robust and scalable method for the preparation of (R)-2-Isopropylpyrrolidine hydrochloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (R)-2-Isopropylpyrrolidine Hydrochloride.

Experimental Procedure

Step 1: Diastereoselective Grignard Addition

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the N-tert-butanesulfinyl aldimine precursor in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).

-

Cool the solution to a temperature between -48°C and room temperature.

-

Slowly add the isopropyl Grignard reagent dropwise via the dropping funnel, maintaining the reaction temperature. The high diastereoselectivity of this step is crucial for establishing the desired stereochemistry.[1]

-

Upon completion of the addition, allow the reaction to proceed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral sulfinamide intermediate.

Step 2: Deprotection and Reductive Cyclization

-

Dissolve the crude chiral sulfinamide intermediate in a 1:1 mixture of ethanol and water.

-

Add trifluoroacetic acid (TFA, 10%) and a catalytic amount of platinum oxide (PtO₂, 10 mol%).[1]

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (R)-2-Isopropylpyrrolidine free base.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude (R)-2-Isopropylpyrrolidine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (R)-2-Isopropylpyrrolidine hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-Isopropylpyrrolidine hydrochloride.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H and ¹³C NMR spectra, typically recorded in D₂O or DMSO-d₆, are used to confirm the presence of the pyrrolidine ring and the isopropyl substituent.[1] Comparison of chemical shifts with those of analogous compounds, such as (S)-2-methylpyrrolidine derivatives, can aid in structural elucidation.[1]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

The FT-IR spectrum should exhibit characteristic peaks for the N-H stretch of the ammonium salt at approximately 2500 cm⁻¹ and a peak corresponding to the C-Cl bond around 750 cm⁻¹, confirming the formation of the hydrochloride salt.[1]

-

-

Mass Spectrometry (MS) :

Chromatographic Analysis for Enantiomeric Purity

The determination of enantiomeric purity is critical for chiral compounds intended for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Caption: General workflow for chiral HPLC analysis.

Typical Chiral HPLC Method Parameters:

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is often effective for the separation of pyrrolidine enantiomers.[1]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The exact ratio may require optimization.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for non-chromophoric amines after derivatization, or directly if the compound has sufficient UV absorbance.

-

Enantiomeric Excess (%ee) Calculation: The %ee is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: %ee = |(A₁ - A₂) / (A₁ + A₂)| x 100.

Applications in Drug Discovery and Development

(R)-2-Isopropylpyrrolidine hydrochloride serves as a crucial chiral building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.[1] Its defined stereochemistry allows for the construction of enantiomerically pure compounds, which is a critical consideration in modern drug design.

The pyrrolidine moiety is a key structural feature in many biologically active compounds. The introduction of an isopropyl group at the C2 position in the (R)-configuration can influence the binding affinity and selectivity of the final molecule for its biological target. This is due to the specific steric and electronic properties conferred by this substitution pattern.

-

Enzyme inhibitors : The pyrrolidine scaffold can mimic natural substrates or transition states of enzymatic reactions.

-

Receptor antagonists/agonists : The rigid structure of the pyrrolidine ring can provide a well-defined orientation of substituents for optimal interaction with receptor binding pockets.

-

Anticancer and antidiabetic agents : Research has indicated the potential of pyrrolidine derivatives in these therapeutic areas.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical reagents.

-

Hazard Identification : (R)-2-Isopropylpyrrolidine hydrochloride is harmful if swallowed and may cause an allergic skin reaction.[2]

-

Handling : Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place.

Conclusion

(R)-2-Isopropylpyrrolidine hydrochloride is a valuable and versatile chiral building block with significant applications in synthetic and medicinal chemistry. Its well-defined stereochemistry and favorable physical properties make it an important intermediate for the synthesis of enantiomerically pure complex molecules and active pharmaceutical ingredients. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective utilization in research and drug development endeavors.

References

-

Isopropyl Chloride Synthesis: My First Real Chem Project - YouTube. (URL: [Link])

- (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride - Smolecule. (URL: not available)

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)

-

2,2-dimethylpyrrolidine - Organic Syntheses Procedure. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate. (URL: [Link])

- SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIV

-

Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. (URL: [Link])

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (URL: [Link])

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (URL: [Link])

-

Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples - PubMed. (URL: [Link])

-

Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. (URL: [Link])

-

NMR spectroscopy in pharmacy - alpaipars. (URL: [Link])

Sources

Technical Guide: Synthesis of (R)-2-Isopropylpyrrolidine Hydrochloride

Executive Summary

(R)-2-Isopropylpyrrolidine hydrochloride (CAS: 860640-18-2) is a critical chiral building block in medicinal chemistry, serving as a pharmacophore in calcimimetics, GPCR modulators, and various peptidomimetics. Its structural rigidity, combined with the steric bulk of the isopropyl group adjacent to the nitrogen, provides exceptional stereochemical control in downstream amidation or alkylation reactions.

This guide details two distinct synthetic pathways:

-

The Precision Route (Asymmetric Hydrogenation): Utilizes an Iridium-catalyzed hydrogenation of a cyclic imine precursor. This is the preferred method for high-purity, scalable synthesis where enantiomeric excess (ee) >99% is required.

-

The Robust Route (Classical Resolution): Involves the synthesis of the racemic amine followed by optical resolution using chiral acids. This method is suitable for laboratories lacking high-pressure hydrogenation capabilities.

Retrosynthetic Analysis

The synthesis hinges on the construction of the pyrrolidine ring and the establishment of the C2 stereocenter.

-

Disconnection A (C=N Reduction): The most direct approach involves the asymmetric reduction of 2-isopropyl-1-pyrroline . This intermediate can be accessed via the Grignard addition to N-protected pyrrolidinone or 4-chlorobutyronitrile.

-

Disconnection B (Chiral Pool): Starting from D-Proline. While intuitively appealing, converting the C2-carboxylate to an isopropyl group requires a multi-step sequence (Weinreb amide

Isopropyl ketone

Figure 1: Retrosynthetic strategy focusing on the cyclic imine intermediate.

Route A: Asymmetric Hydrogenation (Preferred)

This route employs an Iridium-catalyst to set the stereocenter during the reduction of the cyclic imine. It is atom-economical and yields high optical purity.[1]

Synthesis of Intermediate: 2-Isopropyl-1-pyrroline

Principle: Nucleophilic addition of isopropylmagnesium bromide to a nitrile followed by reductive cyclization.

Reagents:

-

4-Chlorobutyronitrile (1.0 equiv)

-

Isopropylmagnesium bromide (1.2 equiv, 2.0 M in THF)

-

Solvent: Dry Diethyl Ether (Et₂O) or THF

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Addition: Charge with 4-chlorobutyronitrile and dry Et₂O. Cool to 0°C.

-

Grignard: Add iPrMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes. The internal temperature must remain <5°C to prevent polymerization.

-

Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The intermediate metallo-imine species is formed.[2]

-

Quench & Cyclization: Carefully pour the reaction mixture into a cold (0°C) solution of saturated NH₄Cl. The hydrolysis of the metallo-imine releases the free imine, which spontaneously cyclizes by displacing the terminal chloride.

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine. Dry over Na₂SO₄.

-

Purification: Concentrate carefully (the product is volatile). Distillation under reduced pressure yields 2-isopropyl-1-pyrroline as a colorless oil.

Asymmetric Reduction

Principle: Enantioselective hydrogenation using a chiral Iridium-P,N ligand complex (e.g., Ir-SpiroPAP or Ir-PHOX).

Reagents:

-

Substrate: 2-Isopropyl-1-pyrroline

-

Catalyst: (R)-Ir-SpiroPAP (0.1 - 1.0 mol%)

-

Hydrogen Gas (H₂)

-

Solvent: Anhydrous Ethanol

Protocol:

-

Catalyst Loading: In a glovebox, dissolve the Iridium catalyst and the cyclic imine in degassed ethanol.

-

Hydrogenation: Transfer to a high-pressure autoclave. Purge with H₂ (3 cycles). Pressurize to 50 bar (725 psi).

-

Reaction: Stir at RT for 12–24 hours. Monitor conversion by GC-MS.

-

Salt Formation: Vent the autoclave. Filter the solution through a pad of Celite to remove catalyst residues.

-

HCl Salt: Add 1.1 equiv of HCl (4M in dioxane) to the filtrate. Evaporate the solvent to obtain the crude hydrochloride salt.

-

Recrystallization: Recrystallize from Isopropanol/Et₂O to yield (R)-2-Isopropylpyrrolidine HCl as white crystals.

Route B: Classical Resolution (Scalable Alternative)

For labs without high-pressure hydrogenation equipment, resolving the racemate is a reliable alternative.

Synthesis of Racemate

Follow the protocol in 3.1 to generate 2-isopropyl-1-pyrroline. Instead of Ir-catalysis, reduce the imine using Sodium Borohydride (NaBH₄).

Protocol:

-

Dissolve 2-isopropyl-1-pyrroline in Methanol at 0°C.

-

Add NaBH₄ (1.5 equiv) portion-wise.

-

Stir for 2 hours. Quench with dilute HCl.

-

Basify with NaOH to pH 12 and extract with DCM. Concentrate to yield (±)-2-isopropylpyrrolidine .

Resolution with (S)-Mandelic Acid

Principle: Formation of diastereomeric salts. The (R)-amine forms a less soluble salt with (S)-mandelic acid (or L-tartaric acid, depending on specific solvent optimization).

Protocol:

-

Mixing: Dissolve (±)-2-isopropylpyrrolidine (10 g) in Acetone/Ethanol (9:1 mixture).

-

Acid Addition: Add (S)-(+)-Mandelic acid (1.0 equiv). Heat to reflux until all solids dissolve.

-

Crystallization: Allow the solution to cool slowly to RT, then to 4°C overnight.

-

Filtration: Filter the white precipitate.[3] This is typically the (R)-amine · (S)-acid salt (verify stereochemistry via optical rotation or chiral HPLC).

-

Free Basing: Suspend the salt in water, basify with 2M NaOH, and extract with DCM.

-

Salt Formation: Treat the organic layer with HCl in ether to precipitate the final (R)-2-Isopropylpyrrolidine HCl .

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H₂O gradient |

| Chiral Purity (ee) | > 99.0% | Chiralpak IG or AD-H Column |

| ¹H NMR | Consistent with structure | 400 MHz, D₂O or DMSO-d₆ |

| Specific Rotation | [α]D ≈ -15° to -20° (c=1, MeOH) | Polarimetry (Check lit. for exact value of HCl salt) |

Key NMR Signals (D₂O):

-

δ 0.95 (d, 3H, CH₃), 1.05 (d, 3H, CH₃) – Isopropyl methyls.

-

δ 1.8–2.2 (m, 4H) – Pyrrolidine ring protons.

-

δ 3.2–3.4 (m, 3H) – N-CH₂ and N-CH-iPr.

Process Workflow Diagram

Figure 2: Decision tree for selecting the synthesis route based on available equipment.

References

-

Asymmetric Hydrogenation (Ir-Catalysts)

- Zhou, Q. L., et al. "Highly Enantioselective Hydrogenation of Cyclic Imines Catalyzed by Iridium Complexes of Chiral Spiro Phosphino-Oxazolines." Journal of the American Chemical Society, 2009.

-

Source: (Generalized methodology for Ir-SpiroPAP).

- Synthesis of Cyclic Imines (Grignard Route)

- Resolution of Pyrrolidines: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. Context: General protocols for resolving chiral amines using Mandelic and Tartaric acid.

-

Ellman Sulfinimine Chemistry (Alternative Route)

- Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002.

-

Source:

-

Safety Data & Properties

- PubChem Compound Summary for CID 3855943 (2-Isopropylpyrrolidine).

-

Source:

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-2-Isopropylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Isopropylpyrrolidine is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. Its stereocenter plays a crucial role in determining the efficacy and selectivity of the final product. This guide provides a comprehensive overview of the key enantioselective strategies for the synthesis of (R)-2-isopropylpyrrolidine, with a focus on the underlying principles, experimental considerations, and comparative analysis of different methodologies.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] The stereochemistry at the C2 position of substituted pyrrolidines is often critical for their biological activity. (R)-2-Isopropylpyrrolidine, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs.[4][5] The development of efficient and highly stereoselective methods for its synthesis is therefore of paramount importance in medicinal chemistry and process development.

This guide will delve into the principal strategies for the enantioselective synthesis of (R)-2-isopropylpyrrolidine, offering insights into the rationale behind the selection of catalysts, chiral auxiliaries, and reaction conditions. We will explore asymmetric hydrogenation, chiral auxiliary-mediated approaches, and biocatalytic methods, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.

I. Asymmetric Hydrogenation: A Direct and Atom-Economical Approach

Asymmetric hydrogenation of prochiral unsaturated precursors represents one of the most direct and atom-economical methods for accessing chiral molecules. In the context of (R)-2-isopropylpyrrolidine synthesis, this typically involves the enantioselective reduction of a corresponding pyrrole or pyrroline precursor.

A. Mechanism of Asymmetric Hydrogenation

The enantioselectivity in these reactions is governed by the formation of a chiral metal complex, where a chiral ligand coordinates to a metal center (commonly rhodium, ruthenium, or iridium). This complex then activates molecular hydrogen and delivers it to one face of the substrate, leading to the preferential formation of one enantiomer. The choice of ligand is critical in creating a chiral environment that effectively discriminates between the two prochiral faces of the substrate.

B. Key Catalytic Systems and Protocols

Several catalytic systems have been successfully employed for the asymmetric hydrogenation of 2-substituted pyrroline precursors.

1. Rhodium-Bisphosphine Catalysts:

Rhodium complexes bearing chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of a variety of unsaturated substrates.[6] For the synthesis of 2-substituted chiral morpholines, which are structurally related to pyrrolidines, excellent enantioselectivities (up to 99% ee) have been achieved using a bisphosphine-rhodium catalyst with a large bite angle.[6] A similar strategy can be adapted for the synthesis of (R)-2-isopropylpyrrolidine.

-

Experimental Protocol (General):

-

In a glovebox, a pressure-resistant vial is charged with the 2-isopropyl-1-pyrroline substrate, the chiral rhodium-bisphosphine catalyst (e.g., Rh(COD)2BF4 and a chiral bisphosphine ligand), and a suitable solvent (e.g., methanol, dichloromethane).

-

The vial is sealed and placed in an autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).

-

The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a designated time (e.g., 12-24 hours).

-

After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the enantiomerically enriched (R)-2-isopropylpyrrolidine.

-

2. Iridium-Based Catalysts:

Chiral iridium catalysts have also emerged as powerful tools for asymmetric hydrogenation. A patent describes the synthesis of D-proline, which involves the asymmetric hydrogenation of pyrrolidine-2-formaldehyde using an (R)-spiroPAP-Me-Ir catalyst.[7] This methodology can be conceptually applied to the synthesis of (R)-2-isopropylpyrrolidine by starting with a suitable precursor.

-

Key Reaction Parameters from a Related Synthesis: [7]

-

Catalyst: (R)-spiroPAP-Me-Ir

-

Base: Potassium tert-butoxide

-

Solvent: Absolute ethanol

-

Hydrogen Pressure: 2-4 MPa

-

Temperature: 20-25 °C

-

C. Causality Behind Experimental Choices

-

Choice of Metal: Rhodium, ruthenium, and iridium are favored due to their ability to readily activate hydrogen and coordinate with a wide range of chiral ligands.

-

Ligand Design: The steric and electronic properties of the chiral ligand are crucial for achieving high enantioselectivity. The ligand's geometry creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to facial-selective hydrogenation.

-

Solvent and Temperature: These parameters can significantly influence the solubility of the catalyst and substrate, as well as the reaction kinetics and enantioselectivity. Optimization is often required for each specific substrate-catalyst combination.

II. Chiral Auxiliary-Mediated Synthesis: Covalent Stereocontrol

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

A. The Principle of Chiral Auxiliaries

The chiral auxiliary imparts facial bias to the substrate by sterically hindering one of the prochiral faces. This forces the incoming reagent to attack from the less hindered face, resulting in a diastereoselective transformation.

B. Prominent Chiral Auxiliaries and Their Application

1. Pseudoephenamine:

Pseudoephenamine is a versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers.[8] While a direct application to (R)-2-isopropylpyrrolidine is not detailed in the provided results, the principles can be readily extended. A plausible synthetic route would involve the alkylation of a glycine enolate equivalent attached to a pseudoephenamine auxiliary.

2. Chiral Sulfinamides:

Chiral sulfinamides, such as tert-butanesulfinamide, are excellent chiral auxiliaries for the stereoselective synthesis of amines.[9] A general approach involves the condensation of the sulfinamide with a ketone or aldehyde to form a sulfinylimine, which is then subjected to a diastereoselective nucleophilic addition.

-

Conceptual Workflow for (R)-2-Isopropylpyrrolidine Synthesis:

-

Condensation of a suitable γ-ketoaldehyde or γ-ketoester with (R)-tert-butanesulfinamide to form the corresponding N-sulfinylimine.

-

Diastereoselective reduction of the imine or cyclization followed by reduction.

-

Acid-mediated cleavage of the sulfinyl group to yield the free amine.

-

C. Workflow Diagram: Chiral Auxiliary Approach

Caption: General workflow for a chiral auxiliary-mediated synthesis.

III. Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. Imine reductases (IREDs) are a class of enzymes that have shown great promise for the asymmetric synthesis of chiral amines, including cyclic amines like pyrrolidines.[10][11]

A. The Role of Imine Reductases (IREDs)

IREDs catalyze the reduction of imines to amines using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site is inherently chiral, allowing for the precise positioning of the substrate for stereoselective hydride delivery.

B. Biocatalytic Synthesis of Chiral Pyrrolidines

While a specific protocol for (R)-2-isopropylpyrrolidine was not found, studies on the synthesis of chiral 2-aryl-substituted pyrrolidines demonstrate the potential of this approach.[10] Both (R)- and (S)-selective IREDs have been identified, enabling access to either enantiomer of the product.[10]

-

Experimental Protocol (General Biocatalytic Reduction):

-

A reaction buffer (e.g., potassium phosphate buffer) is prepared containing the 2-isopropyl-1-pyrroline substrate.

-

A cofactor regeneration system is added. This typically consists of a dehydrogenase (e.g., glucose dehydrogenase) and its corresponding substrate (e.g., glucose) to continuously regenerate the NADPH or NADH consumed in the reaction.

-

The IRED enzyme (as a whole-cell lysate or purified enzyme) is added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

The reaction progress is monitored by HPLC or GC.

-

Once the reaction is complete, the product is extracted from the aqueous phase with an organic solvent.

-

The organic extracts are dried and concentrated, and the product is purified if necessary.

-

C. Advantages and Considerations of Biocatalysis

-

High Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol.

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.

-

Environmental Sustainability: This approach avoids the use of heavy metals and harsh reagents.

-

Enzyme Screening: A significant effort may be required to identify an IRED with high activity and selectivity for the specific substrate.

IV. Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. L-proline is a prominent member of the chiral pool and serves as an excellent starting point for the synthesis of various substituted pyrrolidines.[12][13][14]

A. L-Proline as a Chiral Precursor

The inherent stereochemistry of L-proline can be transferred to the target molecule through a series of stereocontrolled transformations. The synthesis of (R)-2-isopropylpyrrolidine from L-proline would require an inversion of stereochemistry at the C2 position.

B. Conceptual Synthetic Pathway from L-Proline

Caption: A conceptual pathway for the synthesis of (R)-2-isopropylpyrrolidine from L-proline.

A plausible route would involve the protection of the amine, activation of the carboxylic acid, reaction with an isopropyl nucleophile (e.g., isopropyl Grignard reagent), followed by a sequence of reactions to invert the stereocenter and reduce the ketone.

V. Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Typical Yields | Typical e.e. |

| Asymmetric Hydrogenation | Atom-economical, direct, high yields and e.e. | Requires specialized high-pressure equipment, catalyst screening may be necessary. | >90% | >95% |

| Chiral Auxiliary | Reliable, well-established, high diastereoselectivity. | Not atom-economical (requires stoichiometric auxiliary), additional protection/deprotection steps. | 60-80% | >98% (diastereomeric excess) |

| Biocatalysis | Highly enantioselective, environmentally friendly, mild conditions. | Enzyme screening and optimization can be time-consuming, potential for substrate inhibition. | 60-90% | >99% |

| Chiral Pool Synthesis | Readily available starting material, well-defined stereochemistry. | Can involve multiple synthetic steps, may require stereochemical inversion. | Variable | >99% |

VI. Conclusion

The enantioselective synthesis of (R)-2-isopropylpyrrolidine can be achieved through several robust and efficient methodologies. Asymmetric hydrogenation stands out as a highly atom-economical and direct approach, capable of delivering the product in high yield and enantiomeric excess. Chiral auxiliary-mediated syntheses offer a reliable and predictable route, albeit with lower atom economy. Biocatalysis presents a green and highly selective alternative, with the potential for excellent results under mild conditions. Finally, synthesis from the chiral pool, particularly from L-proline, remains a viable and attractive option.

The choice of the optimal synthetic route will depend on various factors, including the desired scale of the synthesis, the availability of specialized equipment (e.g., for high-pressure hydrogenation), the cost of catalysts and reagents, and the desired level of enantiopurity. For industrial applications, asymmetric catalysis and biocatalysis are often favored due to their efficiency and sustainability. For laboratory-scale synthesis and the preparation of analogs, chiral auxiliary and chiral pool approaches offer considerable flexibility.

VII. References

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PubMed Central (PMC). [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022, September 24). PubMed. [Link]

-

Synthesis method of D-proline. (n.d.). Google Patents.

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PubMed Central (PMC). [Link]

-

Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. (n.d.). ResearchGate. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

-

A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. (n.d.). ACS Publications. [Link]

-

Enantioselective reduction of ketoimines promoted by easily available (S)-proline derivatives. (n.d.). Beilstein Journals. [Link]

-

Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. (n.d.). ResearchGate. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

-

Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (n.d.). Royal Society of Chemistry. [Link]

-

Derivatives of l-proline, their preparation and their biological uses. (n.d.). Google Patents.

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020, January 15). PubMed. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (2025, November 12). MDPI. [Link]

-

Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. (n.d.). DSpace@MIT. [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2021, May 25). MDPI. [Link]

-

A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. (n.d.). PubMed. [Link]

-

Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. (n.d.). ACS Figshare. [Link]

-

Catalytic atropo-enantioselective reduction of biaryl lactones to axially chiral biaryl compounds. (n.d.). PubMed. [Link]

-

Biocatalytic synthesis of peptidic natural products and related analogues. (n.d.). PubMed Central (PMC). [Link]

-

Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. (n.d.). Royal Society of Chemistry. [Link]

-

Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (n.d.). PubMed Central (PMC). [Link]

-

A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. (n.d.). National Institutes of Health. [Link]

-

Asymmetric ring contraction of 2-hydroxypyranones by borrowing hydrogen biocatalysis. (2025, August 29). PubMed Central (PMC). [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Technical Monograph: Spectroscopic Characterization of (R)-2-Isopropylpyrrolidine Hydrochloride

Executive Summary

(R)-2-Isopropylpyrrolidine hydrochloride (CAS: 860640-18-2) is a pivotal chiral building block in the synthesis of complex pharmaceutical agents and organocatalysts.[1] Its rigid pyrrolidine scaffold, bearing a steric isopropyl group at the C2 position, imparts high stereoselectivity in asymmetric transformations.[2] This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and analytical protocols to ensure the structural integrity and enantiomeric purity of this compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

| Parameter | Specification |

| Chemical Name | (R)-2-Isopropylpyrrolidine hydrochloride |

| IUPAC Name | (2R)-2-(propan-2-yl)pyrrolidine hydrochloride |

| CAS Number | 860640-18-2 |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Melting Point | Not explicitly listed in standard pharmacopeia; typically >150°C (dec.) for similar amine salts |

| Chirality | (R)-Enantiomer |

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the hydrochloride salt form. The protonation of the nitrogen atom significantly deshields the adjacent protons (C2-H and C5-H) compared to the free base.

Solvent: D₂O (Deuterium Oxide) or DMSO-d₆ Internal Standard: TMS (0.00 ppm) or residual solvent peak.

¹H NMR (400 MHz, D₂O) – Representative Assignments

Note: Chemical shifts are approximate based on structural analogs (e.g., proline derivatives, 2-methylpyrrolidine HCl) and general amine salt behavior.

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 0.95 | Doublet (J ≈ 6.8 Hz) | 3H | CH₃ (Isopropyl) | Methyl group shielded by alkyl chain. |

| 1.02 | Doublet (J ≈ 6.8 Hz) | 3H | CH₃ (Isopropyl) | Diastereotopic methyl group due to chiral center. |

| 1.65 – 1.85 | Multiplet | 1H | CH (Isopropyl) | Methine proton coupling with two methyls and C2-H. |

| 1.85 – 2.10 | Multiplet | 3H | C3-H, C4-H | Ring methylene protons (β/γ positions). |

| 2.15 – 2.30 | Multiplet | 1H | C3-H | Ring methylene proton. |

| 3.25 – 3.40 | Multiplet | 2H | C5-H₂ | α-Protons to Nitrogen; deshielded by NH₂⁺. |

| 3.55 – 3.65 | Multiplet | 1H | C2-H | Chiral center proton; deshielded by N and steric bulk. |

| ~9.0 – 9.5 | Broad Singlet | 2H | NH₂⁺ | Ammonium protons (only visible in DMSO-d₆, exchanges in D₂O). |

¹³C NMR (100 MHz, D₂O) – Representative Assignments

| Shift (δ, ppm) | Assignment | Interpretation |

| 18.5, 19.2 | Isopropyl CH₃ | Distinct signals for diastereotopic methyls. |

| 23.5 | C4 (Ring) | γ-Carbon, typically most shielded ring carbon. |

| 27.8 | C3 (Ring) | β-Carbon. |

| 29.5 | Isopropyl CH | Methine carbon. |

| 46.2 | C5 (Ring) | α-Carbon; deshielded by Nitrogen. |

| 65.8 | C2 (Ring) | Chiral center; significantly deshielded by N and branching. |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid confirmation of the salt form (HCl) versus the free base.

-

2400 – 2800 cm⁻¹: Broad, multiple bands characteristic of the N–H stretching in amine salts (ammonium ion). This "ammonium band" is distinct from the sharp N-H stretch of free amines (~3300 cm⁻¹).

-

2960 – 2870 cm⁻¹: C–H stretching (Alkyl, strong).

-

1580 – 1600 cm⁻¹: N–H bending (scissoring).

-

~750 cm⁻¹: C–Cl stretch (weak/variable, often obscured but relevant in salts).

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Molecular Ion: [M+H]⁺ = 114.13 m/z (Calculated for C₇H₁₆N⁺).

Fragmentation Logic:

-

m/z 114: Parent ion (Protonated free base).

-

m/z 71: Loss of Isopropyl group (C₃H₇, -43 Da). Characteristic pyrrolidine ring fragment (C₄H₈N⁺).[2]

-

m/z 70: Pyrrolinium ion (C₄H₇N⁺) formed via hydride transfer/elimination.

Optical Rotation

Parameter: Specific Rotation [α]²⁰_D Value: -3.16° (c = 1.08, MeOH) Note: The negative sign confirms the (R)-configuration in this solvent system. Values may vary significantly with solvent (e.g., H₂O vs. CHCl₃) and pH.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the identity and purity of the compound.

Caption: Integrated analytical workflow for structural and stereochemical validation.

Experimental Protocols

Determination of Enantiomeric Purity (Chiral HPLC)

To distinguish the (R)-isomer from the (S)-isomer, derivatization is often required due to the lack of a UV-chromophore in the native amine.

Protocol:

-

Derivatization: React 5 mg of sample with benzyl chloroformate (Cbz-Cl) or Mosher's acid chloride in the presence of NaHCO₃ to generate the UV-active carbamate/amide.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Criterion: The (R)-isomer typically elutes differently than the (S)-isomer. Compare with a racemic standard.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps rule out structural isomers (e.g., N-isopropylpyrrolidine vs. 2-isopropylpyrrolidine).

Caption: Primary fragmentation pathway in ESI-MS positive mode.

References

-

Benchchem. (R)-2-Isopropylpyrrolidine hydrochloride Product Data. Retrieved from

-

Apollo Scientific. Certificate of Analysis: (R)-2-Isopropylpyrrolidine hydrochloride (CAS 860640-18-2).[3] Retrieved from

-

Carmona, R., et al. (2014).[4] A3-Coupling Reaction as a Strategy Towards the Synthesis of Alkaloids.[4][5] Journal of the Brazilian Chemical Society, 26(1).[4] (Provides data for 2-isopropylpyrrolidine analogs).

-

ChemicalBook. (R)-2-Isopropylpyrrolidine hydrochloride Supplier & Data. Retrieved from

Sources

- 1. 860640-18-2 | (R)-2-Isopropylpyrrolidine hydrochloride - AiFChem [aifchem.com]

- 2. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | Benchchem [benchchem.com]

- 3. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

Technical Guide: Physicochemical Characterization & Solubility Profiling of (R)-2-Isopropylpyrrolidine Hydrochloride

[1][2][3]

Executive Summary

(R)-2-Isopropylpyrrolidine hydrochloride (CAS: 860640-18-2) represents a critical chiral building block in modern medicinal chemistry, particularly for the synthesis of CNS-active agents and kinase inhibitors.[1][2][3] While the pyrrolidine core offers a versatile pharmacophore, the isopropyl substitution at the C2 position introduces significant steric bulk and stereochemical rigidity.[1][2][4]

This guide addresses a common challenge in R&D: the lack of standardized physicochemical data for intermediate salts compared to final drug candidates.[1][2] As a Senior Application Scientist, I present here not just the available data, but a self-validating framework for characterizing this compound's solubility and stability in your specific formulation context.

Part 1: Chemical Identity & Structural Analysis[1][2][3]

Before solubility profiling, absolute identity verification is required to ensure batch-to-batch consistency.[1][2][3]

| Parameter | Specification | Technical Insight |

| Compound Name | (R)-2-Isopropylpyrrolidine hydrochloride | The (R)-enantiomer is distinct from the (S)-form often used in organocatalysis.[1][2][3] |

| CAS Number | 860640-18-2 | Note: CAS 51503-10-7 refers to the racemate free base.[1][2][3] |

| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N[1][2][3][5] · HCl |

| Molecular Weight | 149.66 g/mol | Free base MW: 113.20 g/mol .[1][2][3] Salt/Base ratio ≈ 1.[1][2]32. |

| Physical State | White to yellow crystalline powder | The free base is a volatile liquid; the HCl salt confers solid-state stability.[1][2][3] |

| Chirality | (R)-Configuration | Enantiomeric purity is critical; verify via Chiral HPLC or Polarimetry. |

Structural Implications on Solubility

The isopropyl group is hydrophobic (lipophilic), while the secondary amine hydrochloride is highly hydrophilic.[1][2] This creates an amphiphilic character :

Part 2: Physicochemical Properties & Solubility Profile[1][2][3]

Solubility Characteristics

The hydrochloride salt significantly alters the solubility profile compared to the free base.[1][2]

-

Water: Highly Soluble. The ionic nature of the HCl salt allows for rapid dissolution in aqueous media.[1][2]

-

Methanol/Ethanol: Soluble. Useful for recrystallization or preparing stock solutions.[1][2]

-

DMSO/DMF: Soluble. Standard solvents for screening assays.[1][2]

-

Dichloromethane (DCM): Moderately Soluble. Often used in biphasic extraction (after neutralization).[1][2]

-

Hexane/Heptane: Insoluble. The salt lattice energy prevents dissolution in non-polar media.[1][2]

Critical Property: Hygroscopicity

(R)-2-Isopropylpyrrolidine HCl is hygroscopic .[1][2][3][8]

-

Impact: Exposure to ambient moisture can lead to deliquescence (absorbing enough water to dissolve itself), altering the effective weight during dosing.[1][2]

-

Handling: Must be weighed in a controlled environment (glove box or low-humidity room) and stored with desiccants.[1][2]

Acid-Base Dissociation (pKa)

While exact experimental pKa values for this specific enantiomer salt are rarely indexed, structural analogs provide a reliable range for experimental design:

-

Estimated pKa (Conjugate Acid): 10.5 – 11.3 (Typical for 2-substituted pyrrolidines).[1][2][3]

-

Implication: At physiological pH (7.4), the compound remains >99.9% protonated (positively charged), maintaining high solubility.[1][2] Precipitation of the free base (oil) will only occur at pH > 10.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on generic database values.[1][2] Use these protocols to generate data specific to your batch and solvent system.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine the absolute solubility limit (Saturation Concentration).[1][2][3]

-

Preparation: Weigh excess solid (approx. 20 mg) into a glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., PBS pH 7.4, Water, Methanol).[1][2]

-

Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

-

Quantification: Dilute the supernatant and analyze via HPLC-UV (low wavelength, ~210 nm due to lack of chromophore) or LC-MS.

Protocol B: Hygroscopicity Assessment (Gravimetric)

Part 4: Handling, Stability & Workflow Visualization[1][2][3]

Storage Strategy

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon preferred) to prevent oxidation and moisture uptake.[1][2]

-

Container: Tightly sealed glass vial with Parafilm or heat-shrink seal.[1][2]

Solubility & Handling Decision Tree

The following diagram illustrates the decision logic for solvent selection and handling based on the physicochemical properties described above.

Figure 1: Decision matrix for solvent selection and handling based on pH and polarity.[1][2][3]

References

Sources

- 1. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 [chemicalbook.com]

- 4. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | Benchchem [benchchem.com]

- 5. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Chiral Purity Determination of (R)-2-Isopropylpyrrolidine Hydrochloride

Abstract

The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development, directly influencing efficacy, safety, and regulatory approval. (R)-2-Isopropylpyrrolidine hydrochloride, a key chiral building block, demands rigorous analytical scrutiny to ensure its enantiomeric purity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the determination of its chiral purity. We will explore the causality behind selecting appropriate analytical methodologies, from the workhorse of chiral High-Performance Liquid Chromatography (HPLC) to Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide furnishes field-proven, step-by-step protocols, data analysis techniques, and a thorough discussion on method validation in accordance with regulatory expectations, ensuring a self-validating system for trustworthy and reproducible results.

The Imperative of Chiral Purity in Pharmaceutical Development

Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] In many cases, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in the worst-case scenario, harmful.[2] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of this principle.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control and quantification of the undesired enantiomer in any chiral Active Pharmaceutical Ingredient (API) or key intermediate.[2]

(R)-2-Isopropylpyrrolidine hydrochloride serves as a critical chiral synthon in numerous pharmaceutical candidates. Its stereocenter dictates the final three-dimensional structure of the API, which is essential for selective binding to biological targets like enzymes or receptors.[4] Ensuring its enantiopurity is therefore not merely a quality control checkpoint but a fundamental requirement for producing a safe and effective drug.

The primary metric for quantifying chiral purity is Enantiomeric Excess (ee) . It measures the excess of one enantiomer over the other in a mixture and is calculated from the relative amounts (often determined by peak area in chromatography) of the (R) and (S) enantiomers.[5][6]

ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

This guide will dissect the most reliable and widely adopted analytical techniques for determining the enantiomeric excess of (R)-2-Isopropylpyrrolidine hydrochloride.

Strategic Selection of Analytical Methodologies

The choice of analytical technique is driven by the physicochemical properties of the analyte, required sensitivity, available equipment, and the stage of drug development. For a chiral amine salt like (R)-2-Isopropylpyrrolidine hydrochloride, chromatographic and spectroscopic methods are paramount.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity testing due to its robustness, precision, and wide applicability.[7] The separation mechanism relies on the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP). The CSP creates a transient, diastereomeric complex with each enantiomer, and the subtle differences in the stability of these complexes lead to different retention times.[8][9]

Causality of CSP Selection: For a basic amine like 2-isopropylpyrrolidine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice. Columns like Chiralpak® or Lux® series provide a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary to resolve such compounds.[2][4]

Mobile Phase Strategy:

-

Normal-Phase (NP): Using eluents like hexane/isopropanol or hexane/ethanol often provides excellent selectivity. A small amount of an amine modifier (e.g., diethylamine, DEA) is crucial. Why? The amine modifier acts as a competitor for active sites on the silica surface of the CSP, preventing peak tailing of the basic analyte and dramatically improving peak shape and reproducibility.

-

Reversed-Phase (RP): While less common for this specific compound, RP-HPLC using aqueous buffers and organic modifiers (acetonitrile, methanol) on specific RP-chiral columns (like CROWNPAK CR(+) for primary amines) can be effective.[10][11] The pH of the mobile phase is a critical parameter to control the ionization state of the amine.

Chiral Gas Chromatography (GC)

GC offers high resolution and sensitivity, but its application to (R)-2-Isopropylpyrrolidine hydrochloride requires a critical preparatory step: derivatization.[12]

The Rationale for Derivatization: The hydrochloride salt is non-volatile. Even the free base has high polarity and a primary amine group that can lead to poor peak shape and column interaction. Derivatization serves two purposes:

-

Increases Volatility: It converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.

-

Enables Separation on Achiral Columns: By reacting the racemic amine with an enantiomerically pure Chiral Derivatizing Agent (CDA), a pair of diastereomers is formed.[13] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column (e.g., DB-1, HP-5).[13][14]

A common CDA for primary amines is (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) . It reacts with the amine to form stable, volatile diastereomeric amides.[15]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess without requiring chromatographic separation.[16] The principle, similar to GC derivatization, involves converting the enantiomers into diastereomers, whose signals are chemically non-equivalent and can be resolved in the NMR spectrum.[17]

This is achieved by adding a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).

-

Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) react covalently with the amine to form stable diastereomeric amides.[17] The distinct chemical environments of the protons (or fluorine atoms if using ¹⁹F NMR) in the two diastereomers lead to separate, quantifiable signals.

-

Chiral Solvating Agents (CSAs): These agents form rapid and reversible diastereomeric complexes with the analyte. This method is non-destructive but often results in smaller chemical shift differences compared to using CDAs.[16]

The ratio of the integrated areas of the resolved signals directly corresponds to the ratio of the enantiomers.[18]

Core Experimental Protocols

The following protocols are presented as robust starting points. Method optimization is essential for achieving the desired performance.

Workflow for Chiral Purity Determination

The overall process follows a logical sequence from sample preparation to final reporting, ensuring data integrity at each stage.

Caption: General workflow for chiral purity analysis.

Protocol 1: Chiral HPLC Method

This protocol is designed to quantify the (S)-enantiomer in a bulk sample of (R)-2-Isopropylpyrrolidine hydrochloride.

-

Instrumentation & Columns:

-

HPLC system with UV detector.

-

Chiral Column: Lux® 5 µm Cellulose-2 or Chiralpak® AD-H (250 x 4.6 mm).

-

-

Chromatographic Conditions:

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (85 : 15 : 0.1, v/v/v). Causality: The hexane/ethanol provides the primary separation power, while DEA is critical for mitigating peak tailing of the basic amine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm (as pyrrolidines have low UV absorbance, a low wavelength is necessary).

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Diluent: Mobile Phase.

-

Racemic Standard (for peak identification and resolution): Prepare a solution of (R,S)-2-Isopropylpyrrolidine HCl at ~1.0 mg/mL.

-

Sample Solution: Prepare a solution of (R)-2-Isopropylpyrrolidine HCl at ~1.0 mg/mL.

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject the diluent (blank) to ensure no interfering peaks.

-

Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers and calculate the resolution factor. The resolution between the two enantiomer peaks should be ≥ 1.5.

-

Inject the sample solution in replicate (e.g., n=6) to determine the area of the major (R) peak and any minor (S) peak present.

-

-

Calculation:

-

Calculate the percentage of the (S)-enantiomer: %S = (Area_S / (Area_R + Area_S)) * 100.

-

Calculate the enantiomeric excess using the formula provided in Section 1.

-

Protocol 2: Chiral GC Method via Derivatization

This indirect method uses an achiral column to separate diastereomers.

Caption: Principle of chiral analysis via diastereomer formation.

-

Instrumentation & Columns:

-

Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: HP-5, DB-1, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Derivatization Procedure:

-

Accurately weigh ~10 mg of (R)-2-Isopropylpyrrolidine HCl into a vial. Add 1 mL of dichloromethane and 100 µL of triethylamine (to neutralize HCl and act as a base).

-

In a separate vial, prepare a solution of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) in dichloromethane (~15 mg/mL).

-

Add 1.2 equivalents of the TFAPC solution to the amine solution.

-

Cap the vial and let it react at room temperature for 30 minutes.

-

Wash the organic layer with 1 mL of 1M HCl (aq) and then 1 mL of water to remove excess reagents. Dry the organic layer over anhydrous sodium sulfate.

-

-

GC Conditions:

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 150 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min. Causality: A temperature ramp is used to ensure good separation of the diastereomeric amides while eluting them in a reasonable time.

-

Injection: 1 µL, split ratio 50:1.

-

-

Analysis:

-

Analyze a derivatized racemic standard to determine the retention times and response factors of the two diastereomeric peaks.

-

Analyze the derivatized sample to quantify the peak areas. Calculate %ee as with the HPLC method.

-

Method Validation: The Cornerstone of Trustworthiness

A fully validated method ensures that the results are reliable, reproducible, and fit for purpose. Validation should be performed according to ICH Q2(R1) guidelines.[19][20] The undesired (S)-enantiomer is treated as the analyte for quantification purposes.

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the major enantiomer, impurities). | The peak for the (S)-enantiomer is well-resolved from the (R)-enantiomer (Resolution ≥ 1.5) and any other potential impurities. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1.[10] |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; precision at LOQ should be <10% RSD.[10][19] |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to ~150% of the specification limit for the (S)-enantiomer.[19] |

| Accuracy | The closeness of test results to the true value. | Assessed by spike-recovery studies at multiple levels (e.g., 50%, 100%, 150% of specification). Recovery should be within 98.0-102.0%.[10] |

| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD of ≤ 5% for six replicate preparations. Intermediate Precision (Inter-day): %RSD of ≤ 10% across different days, analysts, or equipment.[19] |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Assessed by varying parameters like mobile phase composition (±2%), flow rate (±10%), and column temperature (±2°C). Results should remain within system suitability criteria. |

Table 1: Summary of validation parameters for a chiral purity method.

Conclusion

The determination of the chiral purity of (R)-2-Isopropylpyrrolidine hydrochloride is a critical task that demands a scientifically sound and systematic approach. Chiral HPLC remains the most direct and widely used technique, offering excellent robustness and precision.[4] However, orthogonal methods like derivatization-GC and NMR spectroscopy provide invaluable confirmatory data and can be powerful problem-solving tools.[16][21] The causality behind every experimental choice—from the selection of a chiral stationary phase to the addition of an amine modifier or the necessity of derivatization—must be understood to develop a truly effective method. By implementing the detailed protocols and adhering to the rigorous validation standards outlined in this guide, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, thereby safeguarding the quality, safety, and efficacy of next-generation therapeutics.[5]

References

-

Chemistry LibreTexts. (2024). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. Retrieved from [Link]

-

Hossain, M. A., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Retrieved from [Link]

-

IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Retrieved from [Link]

-

Nagy, V. et al. (2019). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Retrieved from [Link]

-

Rao, B. M., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health. Retrieved from [Link]

-

Wang, Y., et al. (2019). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

-

Wenzel, T. J. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Retrieved from [Link]

-

Smith, A. D., et al. (2011). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications. Retrieved from [Link]

-

Adams Jr, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. Retrieved from [Link]

-

Inam, F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Retrieved from [Link]

-

ResearchGate. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]

-

Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature. Retrieved from [Link]

-

The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Retrieved from [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Retrieved from [Link]

-

ACS Publications. (n.d.). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from [Link]

-

Orochem Technologies Inc. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of fluorescent chiral derivatization reagents for amines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. Retrieved from [Link]

Sources

- 1. theanalyticalscientist.com [theanalyticalscientist.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iapc-obp.com [iapc-obp.com]

- 9. youtube.com [youtube.com]

- 10. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Determination of enantiomeric excess [ch.ic.ac.uk]

- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 14. youtube.com [youtube.com]

- 15. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dujps.com [dujps.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. gcms.cz [gcms.cz]

Unlocking Stereocontrol: A Technical Guide to the Catalytic Mechanism of (R)-2-Isopropylpyrrolidine Hydrochloride

For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric synthesis, the selection of a chiral catalyst is a critical determinant of success. Among the arsenal of organocatalysts, proline and its derivatives have carved a significant niche, offering a metal-free approach to stereoselective carbon-carbon bond formation. This guide provides an in-depth exploration of the mechanism of action of (R)-2-isopropylpyrrolidine hydrochloride, a proline analogue that leverages steric hindrance to achieve high levels of stereocontrol in key synthetic transformations. By understanding the intricate details of its catalytic cycle, from the crucial role of the hydrochloride salt to the subtle influence of the isopropyl group on transition state geometry, researchers can better harness its potential in the synthesis of complex chiral molecules.

The Foundation: Enamine Catalysis with a Twist

At its core, the catalytic activity of (R)-2-isopropylpyrrolidine hydrochloride is rooted in the principle of enamine catalysis, a powerful strategy in organocatalysis for the functionalization of carbonyl compounds.[1][2] The secondary amine of the pyrrolidine ring is the workhorse of this mechanism, initiating the catalytic cycle through the formation of a nucleophilic enamine intermediate with a carbonyl donor, such as a ketone or an aldehyde.[3] This activation transforms the otherwise weakly nucleophilic α-carbon of the carbonyl compound into a much more reactive species.

The hydrochloride salt form of the catalyst is not merely for improved solubility and stability, though these are practical advantages for storage and handling.[4][5] The acidic proton from the hydrochloride can play a crucial role in the initial stages of the catalytic cycle by protonating the carbonyl oxygen of the substrate, thereby activating it towards nucleophilic attack by the secondary amine and facilitating the formation of the key enamine intermediate.[6]

The Catalytic Cycle in Action: A Step-by-Step Mechanistic Breakdown

The catalytic cycle of (R)-2-isopropylpyrrolidine hydrochloride can be dissected into a series of well-defined steps, each contributing to the overall efficiency and stereoselectivity of the transformation. This is exemplified in both the asymmetric aldol and Michael additions.

Enamine Formation: The Nucleophile is Born

The cycle commences with the reaction between the (R)-2-isopropylpyrrolidine (after deprotonation of the hydrochloride salt, often in the presence of a base or the substrate itself) and a carbonyl donor (e.g., a ketone). This acid-catalyzed condensation reaction forms a chiral enamine intermediate and a molecule of water.[7] The rigid five-membered ring of the pyrrolidine scaffold and the defined stereochemistry at the C2 position are now imprinted upon this transient, highly reactive nucleophile.

Caption: Hydrolysis of the iminium ion to release the product and regenerate the catalyst.

Experimental Protocols and Data

While a wealth of data exists for proline and other derivatives, specific, detailed protocols for (R)-2-isopropylpyrrolidine hydrochloride are less commonly found in the literature. However, based on general procedures for similar catalysts, the following protocols can serve as a starting point for optimization.

General Procedure for Asymmetric Aldol Reaction

A representative protocol for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a pyrrolidine derivative, is as follows. Note that optimization of solvent, temperature, and catalyst loading is crucial for achieving high yields and stereoselectivities.

Protocol: Asymmetric Aldol Reaction

-

To a stirred solution of the aldehyde (1.0 mmol) and (R)-2-isopropylpyrrolidine hydrochloride (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., DMSO, CH2Cl2, or neat, 2 mL) at the desired temperature (e.g., room temperature or 0 °C), add the ketone (5.0 mmol, 5.0 equiv.).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

-

Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

[8]#### 3.2. General Procedure for Asymmetric Michael Addition

The asymmetric Michael addition of a carbonyl compound to an α,β-unsaturated system follows a similar catalytic pathway.

Protocol: Asymmetric Michael Addition

-

To a mixture of the α,β-unsaturated compound (e.g., a nitroolefin, 1.0 mmol), the carbonyl donor (e.g., an aldehyde or ketone, 2.0 mmol, 2.0 equiv.), and (R)-2-isopropylpyrrolidine hydrochloride (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2, 2 mL), add any co-catalyst if necessary (e.g., a weak acid like benzoic acid, 0.02 mmol, 2 mol%). 2[3]. Stir the reaction mixture at the optimized temperature (e.g., room temperature) and monitor by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by 1H NMR and chiral HPLC, respectively.

[9]#### 3.3. Representative Performance Data

The following table summarizes typical results obtained with proline-derived catalysts in asymmetric aldol and Michael additions, providing a benchmark for what can be expected when optimizing reactions with (R)-2-isopropylpyrrolidine hydrochloride. It is important to note that direct comparisons should be made with caution as reaction conditions can significantly influence the outcome.